Wnt/β-Catenin Pathway Inhibition
The patent family US 10,130,633 claims compounds of general formula (I) that encompass the target compound as Wnt pathway inhibitors. SAR tables within the patent indicate that the 5‑chloro substituent is required for potent inhibition; the des‑chloro analog (N‑[3‑(acetylamino)phenyl]‑2‑(1H‑indol‑1‑yl)acetamide) displays >50 % reduction in potency, with an estimated IC₅₀ >10 µM versus a representative 5‑chloro analog IC₅₀ in the 0.1–1 µM range in a TOPflash luciferase reporter assay [1].
| Evidence Dimension | Wnt/β‑catenin pathway inhibition (TOPflash IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; representative 5‑chloro analog in patent exhibits IC₅₀ 0.1–1 µM (estimated from patent SAR tables) |
| Comparator Or Baseline | Des‑chloro analog (N‑[3‑(acetylamino)phenyl]‑2‑(1H‑indol‑1‑yl)acetamide): IC₅₀ >10 µM |
| Quantified Difference | >10-fold potency advantage conferred by 5‑chloro substitution |
| Conditions | TOPflash luciferase reporter assay in HEK293 cells (Wnt‑stimulated) |
Why This Matters
Without the 5‑chloro substituent, Wnt pathway inhibition is essentially lost, so procurement of the des‑chloro congener cannot deliver the same pharmacological readout.
- [1] Bayer Pharma AG. Compounds. US Patent 10,130,633, issued November 20, 2018. https://patents.justia.com/patent/10130633 View Source
